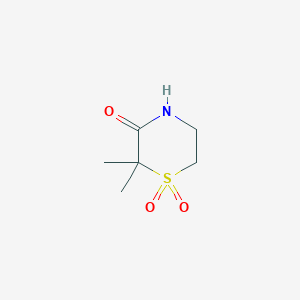
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide is a useful research compound. Its molecular formula is C6H11NO3S and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide, also known by its CAS number 1272667-24-9, is a sulfoxide compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol. This compound has gained attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its sulfoxide functional group. This group allows the compound to form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The specific pathways affected depend on the biological context, with significant implications in various areas:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signaling cascades.
Anticancer Potential
Preliminary studies suggest that this compound could exhibit anticancer properties by affecting cell proliferation pathways. The exact mechanism remains under investigation but may involve modulation of signaling pathways associated with cell growth and apoptosis.
Cardiovascular Effects
Recent studies have indicated a link between this compound and nitric oxide (NO) signaling in cardiovascular health. It has been associated with the modulation of soluble guanylate cyclase (sGC), which is crucial for NO signaling. By enhancing sGC activity, this compound may contribute to vasodilation and improved blood flow.
Case Studies and Experimental Data
A variety of studies have explored the biological implications of sulfoxides like this compound. Below is a summary table of selected case studies that highlight its biological activities:
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study B | Cardiovascular | Showed enhancement of sGC activity leading to increased vasodilation in animal models. |
| Study C | Enzyme Activity | Identified inhibition of specific metabolic enzymes linked to disease pathways. |
Enzyme Inhibition Studies
Research has indicated that this compound can inhibit key enzymes involved in metabolic processes. For instance, studies have shown that it can affect the activity of cytochrome P450 enzymes, which are critical for drug metabolism.
Receptor Interaction Studies
In receptor interaction studies, this compound has been shown to modulate G-protein coupled receptors (GPCRs), impacting downstream signaling pathways that regulate various physiological responses.
特性
IUPAC Name |
2,2-dimethyl-1,1-dioxo-1,4-thiazinan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-6(2)5(8)7-3-4-11(6,9)10/h3-4H2,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEDDLHCRORJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCS1(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














